molecular formula C13H16BrNO B15535585 n-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide

n-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide

Cat. No.: B15535585
M. Wt: 282.18 g/mol
InChI Key: JANHDSNGHZYQTB-UHFFFAOYSA-N
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Description

N-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide (CAS 1197761-37-7) is a chemical compound with a molecular formula of C13H16BrNO and a molecular weight of 282.18 g/mol . This compound is characterized by a brominated phenyl group and an enamide functional group, a structure that is of significant interest in medicinal chemistry and agrochemical research . The purity of this product is specified at 98% . Research Applications: While specific biological data for this compound is not widely reported in the literature, its core structure shares features with molecules investigated for various biological activities. Compounds containing halogen substituents, such as bromine, and enamide groups are frequently explored in the development of novel bioactive agents . Researchers may find this compound valuable as a building block or intermediate in synthetic chemistry programs, particularly for the synthesis of more complex molecules with potential antifungal or other pharmacological properties . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-3-methylbut-2-enamide

InChI

InChI=1S/C13H16BrNO/c1-9(2)7-13(16)15-10(3)11-5-4-6-12(14)8-11/h4-8,10H,1-3H3,(H,15,16)

InChI Key

JANHDSNGHZYQTB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)C=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide with key analogs, focusing on structural, spectroscopic, and functional differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position) Source Key Features
This compound C₁₃H₁₆BrNO 282.18 Br (3-position, phenyl) Synthetic Bromine enhances lipophilicity; α,β-unsaturated amide enables conjugation.
N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide C₁₃H₁₇NO₂ 231.28 OH (4-position, phenyl) Natural (Citrus) Hydroxyl group increases polarity; potential for H-bonding.
N-Benzoyl tyramine C₁₆H₁₅NO₂ 253.30 Benzoyl (N-linked) Natural (Citrus) Aromatic benzoyl group may enhance rigidity and π-π interactions.

Key Findings

Substituent Effects: Bromine vs. Hydroxyl: The bromine substituent in the target compound increases molecular weight by ~51 g/mol compared to the hydroxyl analog . Positional Isomerism: The 3-bromo substitution in the target compound contrasts with the 4-hydroxyl group in the Citrus-derived analog. This positional difference impacts aromatic ring electronics and steric accessibility .

Spectroscopic Differences: NMR Data: For N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide, key $ ^1H $-NMR signals include a phenolic proton at δ 6.75 (d, J = 8.5 Hz) and an enamide vinyl proton at δ 5.85 (t, J = 1.5 Hz) . In the brominated analog, the aromatic protons would shift upfield due to bromine’s inductive effect, with a characteristic $ ^1H $-NMR split pattern for 3-substituted phenyl groups (e.g., δ 7.2–7.4 multiplet).

Bioactivity: While the Citrus derivative’s hydroxyl group may facilitate antioxidant or enzyme-inhibitory activity via H-bonding, the brominated analog’s heavier halogen could improve metabolic stability or affinity for hydrophobic binding pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1-(3-Bromophenyl)ethyl)-3-methylbut-2-enamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling a 3-bromophenyl ethylamine derivative with a 3-methylbut-2-enoyl chloride precursor. Key steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions in polar aprotic solvents (e.g., DMF or THF) to minimize side reactions.
  • Isomer control : Temperature modulation (0–5°C) to favor the desired enamide geometry, as seen in analogous Z-isomer syntheses .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product.
    • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar) and stoichiometric balancing of reagents. Monitoring via TLC ensures progress .

Q. Which spectroscopic techniques are critical for characterizing This compound, and how are spectral data interpreted?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for the vinyl proton (δ 5.2–5.8 ppm, doublet) and bromophenyl aromatic protons (δ 7.1–7.5 ppm, multiplet). Ethylenic CH₂ groups appear as quartets near δ 3.5–4.0 ppm.
  • ¹³C NMR : Carbonyl resonance (δ 165–170 ppm), vinyl carbons (δ 120–130 ppm), and brominated aromatic carbons (δ 125–135 ppm).
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragment peaks (e.g., loss of Br or enamide moiety).
    • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis via SHELXL software resolves bond lengths and angles, as demonstrated in related bromophenyl amides .

Q. What structural features govern the reactivity and stability of This compound?

  • Electron-withdrawing effects : The 3-bromophenyl group increases electrophilicity at the amide carbonyl, enhancing susceptibility to nucleophilic attack.
  • Conjugation : The α,β-unsaturated enamide system stabilizes the molecule through resonance but may participate in Michael addition reactions under basic conditions.
  • Steric hindrance : The 3-methylbut-2-enyl group limits rotational freedom, influencing crystallinity and solubility .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reaction pathways of This compound?

  • Methodology :

  • Geometry optimization : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model ground-state structures.
  • Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The enamide’s β-carbon shows high electrophilicity, aligning with observed Michael acceptor behavior.
  • Solvent effects : Include implicit solvation models (e.g., PCM) to simulate polar environments.
    • Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR vibrational modes with experimental data .

Q. What strategies resolve contradictions in biological activity data for bromophenyl amides, and how can experimental design be refined?

  • Data reconciliation :

  • Dose-response curves : Test compounds across a broad concentration range (nM–mM) to identify true IC₅₀ values, addressing outliers in low/high-dose regimes.
  • Assay standardization : Use positive controls (e.g., HIV-1 protease inhibitors) to normalize activity measurements, as done for related dithiocoumarin derivatives .
    • Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities, reducing false positives from nonspecific interactions .

Q. How does the 3-methylbut-2-enamide moiety influence interactions with biological targets, and what computational tools validate these interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with enzymes (e.g., HIV-1 protease). The enamide’s planar structure may occupy hydrophobic pockets, as seen in protease inhibitors .
  • MD simulations : Run 100-ns trajectories to assess binding stability. Hydrogen bonds between the amide carbonyl and catalytic aspartate residues (e.g., in proteases) are critical for activity .
  • Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives for synthesis .

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